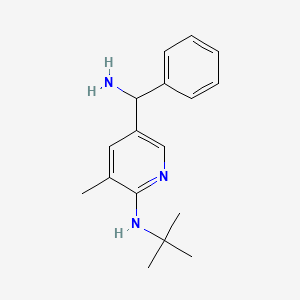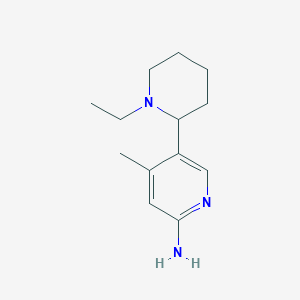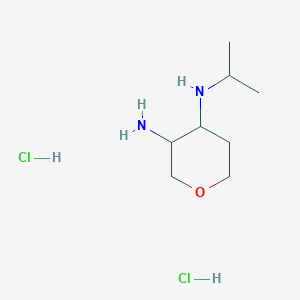
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Nitro-2-(2-(Trifluormethyl)phenyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-(Trifluormethyl)phenylhydrazin mit Ethyl-2-cyanoacetat in Gegenwart einer Base, gefolgt von Nitrierung und anschließender Hydrolyse, um die gewünschte Verbindung zu erhalten .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Nitro-2-(2-(Trifluormethyl)phenyl)-2H-1,2,3-triazol-4-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter starken oxidativen Bedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Zinn(II)chlorid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Dinitroderivaten.
Reduktion: Bildung von 5-Amino-2-(2-(Trifluormethyl)phenyl)-2H-1,2,3-triazol-4-carbonsäure.
Substitution: Bildung von substituierten Triazolderivaten.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(2-(Trifluormethyl)phenyl)-2H-1,2,3-triazol-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Nitro-2-(2-(Trifluormethyl)phenyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Beispielsweise könnte seine antimikrobielle Aktivität auf die Hemmung essentieller Enzyme in mikrobiellen Zellen zurückzuführen sein, was zum Zelltod führt . Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die Zellkomponenten schädigen.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of essential enzymes in microbial cells, leading to cell death . The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Nitro-2-(2-(Trifluormethyl)phenyl)-2H-1,2,3-triazol: Fehlt die Carbonsäuregruppe.
2-(Trifluormethyl)phenyl-1,2,3-triazol-4-carbonsäure: Fehlt die Nitrogruppe.
5-Nitro-2-phenyl-2H-1,2,3-triazol-4-carbonsäure: Fehlt die Trifluormethylgruppe.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, während die Nitrogruppe zu ihrer biologischen Aktivität beiträgt. Die Carbonsäuregruppe bietet eine Stelle für die weitere Funktionalisierung, was diese Verbindung zu einem vielseitigen Zwischenprodukt in der synthetischen Chemie macht.
Eigenschaften
Molekularformel |
C10H5F3N4O4 |
|---|---|
Molekulargewicht |
302.17 g/mol |
IUPAC-Name |
5-nitro-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N4O4/c11-10(12,13)5-3-1-2-4-6(5)16-14-7(9(18)19)8(15-16)17(20)21/h1-4H,(H,18,19) |
InChI-Schlüssel |
HTSUJASRZJEAES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




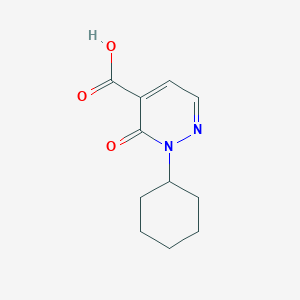
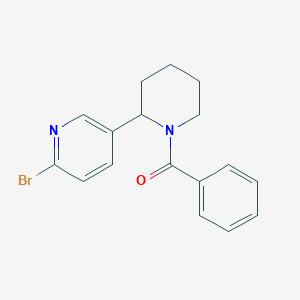

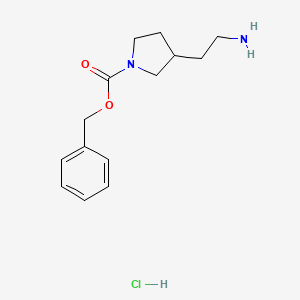
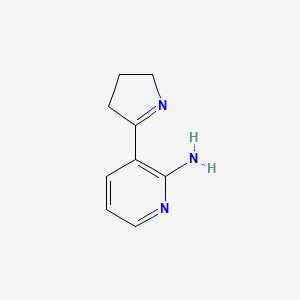
![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
